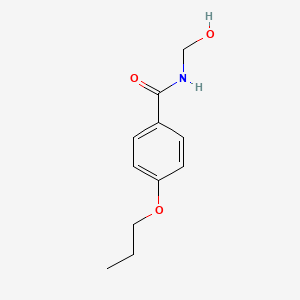
N-Hydroxymethyl-4-propoxybenzamide
Cat. No. B8289291
M. Wt: 209.24 g/mol
InChI Key: JVZOJQBPSBPOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07371777B2
Procedure details


4-Propoxybenzamide, 2.02 g of barium hydroxide and 90 ml of 35% aqueous formaldehyde were heated to 80° C. When the solution had become almost transparent, it was filtrated hot. This solution was stored at 0° C. for two days, and 100 ml of water was added. The precipitated crystals were collected and dried, to give 17.0 g of the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH2:11])=[O:10])=[CH:7][CH:6]=1)[CH2:2][CH3:3].[OH-:14].[Ba+2].[OH-].[CH2:17]=O>>[OH:14][CH2:17][NH:11][C:9](=[O:10])[C:8]1[CH:12]=[CH:13][C:5]([O:4][CH2:1][CH2:2][CH3:3])=[CH:6][CH:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC1=CC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was filtrated hot
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 ml of water was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated crystals were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCNC(C1=CC=C(C=C1)OCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
